molecular formula C17H23N5O5S2 B2524142 N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872986-85-1

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2524142
CAS RN: 872986-85-1
M. Wt: 441.52
InChI Key: RELKBSAACIKEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H23N5O5S2 and its molecular weight is 441.52. The purity is usually 95%.
BenchChem offers high-quality N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Physical Properties

  • The crystal structure of imidazole derivatives, similar to N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, is crucial for understanding their physical properties and biological interactions. The determination of the crystal structure of a related imidazole derivative has provided insights into its hypotensive effects through I1-imidazoline receptors inhibition (Giannella et al., 2005).

Synthesis and Transformations

  • Imidazole derivatives, including N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, have been synthesized and transformed into various forms for different applications. Optically active imidazole oxides have been prepared, showing the versatility of imidazole derivatives in chemical synthesis (Jasiński et al., 2008).

Biological and Chemical Properties

  • Imidazole derivatives play a significant role in various biological activities. They have been utilized in the synthesis of compounds with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. The structural and functional diversity of these compounds showcases their importance in medicinal chemistry (Küçükgüzel et al., 2013).

Corrosion Inhibition

  • The ability of imidazole derivatives to act as corrosion inhibitors highlights their industrial importance. The physicochemical and theoretical studies on derivatives similar to N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide have contributed to understanding their protective capabilities against corrosion, making them valuable in various industrial applications (Ammal et al., 2018).

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O5S2/c23-16(19-5-2-7-21-9-6-18-13-21)17(24)20-12-14-22(8-3-10-27-14)29(25,26)15-4-1-11-28-15/h1,4,6,9,11,13-14H,2-3,5,7-8,10,12H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELKBSAACIKEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCCN2C=CN=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.